molecular formula C5H4INOS B13125416 2-Iodothiophene-3-carboxamide

2-Iodothiophene-3-carboxamide

Cat. No.: B13125416
M. Wt: 253.06 g/mol
InChI Key: ANKJIAPRCKJXPJ-UHFFFAOYSA-N
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Description

2-Iodothiophene-3-carboxamide: is a heterocyclic compound with the chemical formula C6H4INOS. It contains a five-membered thiophene ring fused to an amide group. Thiophenes are privileged heterocycles due to their diverse properties and applications. In the case of this compound, it has garnered interest as a potential biologically active compound.

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to 2-iodothiophene-3-carboxamide. Notably:

    Gewald Reaction: This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives.

    Paal–Knorr Reaction: It condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) to yield thiophene derivatives.

    Fiesselmann Reaction: and Hinsberg Synthesis are also significant methods.

Industrial Production:: Industrial-scale synthesis typically employs modified versions of these reactions, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactivity:: 2-Iodothiophene-3-carboxamide can undergo various reactions:

    Oxidation: Oxidizing agents can convert the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Iodine can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents::
  • Iodine (I2) : Used for iodination.
  • Hydrogen Peroxide (H2O2) : For oxidation.
  • Hydrazine (N2H4) : For reduction.

Scientific Research Applications

2-Iodothiophene-3-carboxamide finds applications in:

  • Medicinal Chemistry : Its derivatives may exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
  • Organic Electronics : Used in organic semiconductors, OLEDs, and OFETs.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-iodothiophene-3-carboxamide is unique, other related compounds include:

  • Thiophene-based drugs like suprofen and articaine.
  • Other halogenated thiophenes.

Properties

Molecular Formula

C5H4INOS

Molecular Weight

253.06 g/mol

IUPAC Name

2-iodothiophene-3-carboxamide

InChI

InChI=1S/C5H4INOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)

InChI Key

ANKJIAPRCKJXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)N)I

Origin of Product

United States

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